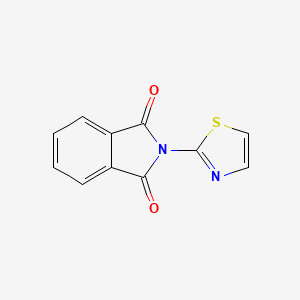

2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as thiazolidinedione, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research by Jat et al. (2006) involves the synthesis of derivatives of 1,3-thiazolidine-2,4-dione, which includes 2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione derivatives. These compounds were tested for their antibacterial and antifungal activities against various microorganisms like B. subtilis and C. albicans.

Structural Studies

Wang, Jian, and Liu (2008) focused on the synthesis and crystal structure analysis of a compound closely related to this compound. The study emphasizes the importance of molecular conformation and intramolecular interactions in the stability of these compounds.

Antihypertensive Properties

Research by Press et al. (1986) explored derivatives of 1H-isoindole-1,3(2H)-dione for their potential antihypertensive effects. This study highlights the compound's relevance in developing new therapeutic agents for hypertension.

Microwave Catalytic Synthesis

Li Jin-jin (2009) explored a microwave-assisted synthetic method for producing 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione, demonstrating the efficacy and efficiency of modern synthesis techniques for compounds like this compound.

Protoporphyrinogen Oxidase Inhibition and Herbicidal Activity

Wu et al. (2014) synthesized derivatives of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and tested them for inhibition of protoporphyrinogen oxidase, a target for herbicides. This study shows the potential agricultural applications of these compounds.

Serotonin Receptor Affinity and Antipsychotic Properties

Czopek et al. (2020) investigated 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives for their affinity to serotonin receptors and potential antipsychotic properties. This underscores the compound's relevance in developing new treatments for psychiatric disorders.

Carbonic Anhydrase Inhibition

Kocyigit et al. (2016) synthesized novel isoindolylthiazole derivatives and evaluated their inhibitory effects on human carbonic anhydrase enzymes, highlighting their potential in medical applications.

Mecanismo De Acción

Target of Action

N-(2-Thiazolyl)phthalimide, also known as 2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, is a compound that has been synthesized and evaluated for its antineoplastic activities against cancer cells . The primary targets of this compound are cancer cells, particularly Panc-1, Sk-mel-28, and PC-3 cells .

Mode of Action

The compound interacts with its targets by inducing antiproliferative activity . It reduces the ability of these cells to form new clones and causes irreversibility in the cell cycle, inducing arrest in the S phase . Additionally, the compound induces necrosis and apoptosis .

Biochemical Pathways

It is known that the compound affects the cell cycle, particularly the s phase . This suggests that it may interfere with DNA replication and other processes that occur during this phase of the cell cycle.

Pharmacokinetics

It is known that phthalimide derivatives, such as thalidomide, are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that N-(2-Thiazolyl)phthalimide may have similar properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of N-(2-Thiazolyl)phthalimide’s action is a reduction in the proliferation of cancer cells . It reduces the ability of these cells to form new clones and induces cell cycle arrest, necrosis, and apoptosis . This leads to a decrease in the growth and spread of cancer cells.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2S/c14-9-7-3-1-2-4-8(7)10(15)13(9)11-12-5-6-16-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVGPAOBJCWIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289138 | |

| Record name | N-(2-Thiazolyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-01-3 | |

| Record name | MLS002693221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Thiazolyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

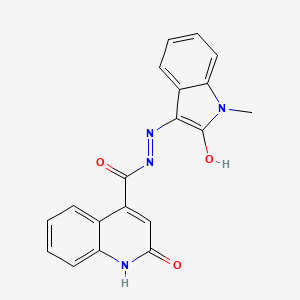

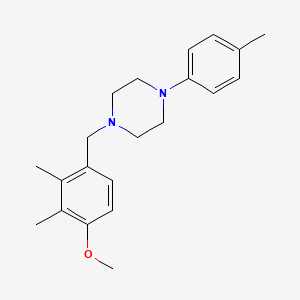

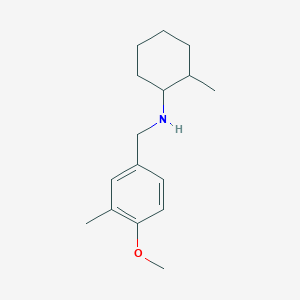

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)

![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)

![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)

![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)

![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)